N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, also known as linezolid, is a synthetic antibiotic belonging to the oxazolidinone class. It exhibits broad-spectrum antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [PubChem, N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, ]. This activity makes linezolid a valuable treatment option for infections caused by these multidrug-resistant bacteria.
Linezolid acts by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, thereby preventing the formation of the peptide bond, a critical step in protein translation [Linezolid (Zyvox) -Mechanism of Action, Side Effects, Uses ]. This unique mechanism of action differs from other commonly used antibiotics, contributing to its effectiveness against bacteria resistant to other classes of antibiotics.
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide is a synthetic compound belonging to the oxazolidinone class, primarily known for its role as an antibiotic. This compound features a complex structure that includes a fluorinated phenyl group and a morpholino substituent, which contribute to its pharmacological properties. The molecular formula is C₁₆H₁₈F₃N₃O₄, and it has a molecular weight of approximately 337.35 g/mol .
Linezolid inhibits protein synthesis in bacteria by reversibly binding to the ribosome at the 50S subunit. This binding prevents the formation of the peptide bond, a critical step in protein production, ultimately leading to bacterial cell death.
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide exhibits significant antibacterial activity, particularly against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, making it effective in treating infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
The synthesis methods for N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide include:
This compound is primarily used in the pharmaceutical industry as an antibiotic agent. Its efficacy against resistant bacterial strains makes it a valuable option in treating serious infections. Additionally, it serves as a reference compound in research related to antibiotic resistance and drug design .
Studies on N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide have shown its interactions with various biological targets, particularly ribosomal RNA. Its binding affinity and mechanism of action have been explored to understand its effectiveness against resistant bacterial strains. Further interaction studies are ongoing to evaluate potential synergies with other antibiotics and to elucidate its pharmacokinetic properties .
Several compounds share structural similarities with N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, including:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Linezolid | Same oxazolidinone core | First approved drug in this class |
| Tedizolid | Similar mechanism of action | Enhanced potency against Gram-positive bacteria |
| Radezolid | Related structure | Increased activity against resistant strains |
These compounds exhibit similar antibacterial properties but differ in their specific structural modifications and pharmacological profiles, highlighting the uniqueness of N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide within the oxazolidinone class .